5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine

説明

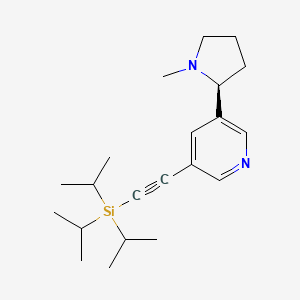

5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is characterized by the presence of a triisopropylsilyl-ethynyl group attached to the nicotine molecule. The modification aims to enhance certain properties of nicotine, such as its stability and reactivity, making it a valuable compound for various scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine typically involves the following steps:

Protection of Nicotine: The nicotine molecule is first protected to prevent unwanted reactions. This is usually done by converting the nicotine to its N-protected form.

Introduction of the Triisopropylsilyl-ethynyl Group: The protected nicotine is then reacted with triisopropylsilyl acetylene in the presence of a suitable catalyst, such as a palladium complex, under an inert atmosphere. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures.

Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Handling of Reagents: Using large quantities of nicotine, triisopropylsilyl acetylene, and catalysts.

Optimized Reaction Conditions: Employing optimized temperatures, pressures, and reaction times to maximize yield and purity.

Purification: Utilizing techniques like chromatography to purify the final product.

化学反応の分析

Types of Reactions

5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group.

Substitution: The triisopropylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products

Oxidized Derivatives: Various oxidized forms of the compound.

Reduced Derivatives: Compounds with reduced ethynyl groups.

Substituted Derivatives: Compounds with different functional groups replacing the triisopropylsilyl group.

科学的研究の応用

5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its interactions with nicotinic acetylcholine receptors and its potential effects on neurotransmission.

Medicine: Investigated for its potential therapeutic applications, including its role in modulating neurological functions.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.

作用機序

The mechanism of action of 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation or inhibition of neurotransmission pathways. The triisopropylsilyl-ethynyl group may enhance the binding affinity and selectivity of the compound for specific receptor subtypes, thereby modulating its pharmacological effects.

類似化合物との比較

Similar Compounds

5-Triisopropylsilyl-ethynyl Nicotine: Lacks the (S)-(-) configuration.

5-Triisopropylsilyl-ethynyl Pyridine: Similar structure but with a pyridine ring instead of the nicotine backbone.

5-Triisopropylsilyl-ethynyl Anabasine: Anabasine derivative with a triisopropylsilyl-ethynyl group.

Uniqueness

5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine is unique due to its specific stereochemistry and the presence of the triisopropylsilyl-ethynyl group. This combination enhances its stability, reactivity, and binding affinity to nicotinic acetylcholine receptors, making it a valuable compound for various scientific and industrial applications.

生物活性

5-Triisopropylsilyl-ethynyl (S)-(-)-nicotine is a synthetic derivative of nicotine, designed to enhance its pharmacological properties while minimizing undesirable effects. This compound serves as an important tool in pharmacological research, particularly in studies related to nicotine's interaction with nicotinic acetylcholine receptors (nAChRs) and its potential therapeutic applications.

This compound is characterized by the addition of a triisopropylsilyl group at the 5-position of the ethynyl nicotine structure. This modification enhances the stability and solubility of the compound, making it suitable for various biological assays.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 916046-39-4 |

| Molecular Formula | CHN |

| Molecular Weight | 246.40 g/mol |

The primary mechanism of action for this compound involves its interaction with nAChRs, which are critical in mediating the effects of nicotine on neurotransmission. Upon binding to these receptors, the compound can modulate various signaling pathways that influence neuronal excitability, synaptic plasticity, and neurotransmitter release.

- Receptor Binding : The compound selectively binds to nAChRs, particularly those containing α4 and β2 subunits, which are implicated in cognitive enhancement and addiction pathways.

- Signal Transduction : Activation of nAChRs leads to the opening of ion channels, resulting in increased intracellular calcium levels and subsequent activation of downstream signaling cascades such as MAPK and PI3K pathways .

Neuropharmacological Effects

Research indicates that this compound exhibits several neuropharmacological effects:

- Cognitive Enhancement : Studies have shown that nicotine can improve attention, learning, and memory through its action on nAChRs .

- Neuroprotection : The compound may offer neuroprotective benefits by reducing apoptosis in neuronal cells under stress conditions, such as oxidative stress or neuroinflammation .

Case Studies

- Cognitive Function in Smokers : A randomized controlled trial assessed the cognitive-enhancing effects of nicotine in smokers using a combination of nicotine patches and lozenges. Results indicated significant improvements in attention and working memory tasks compared to placebo groups .

- Therapeutic Potential in Alzheimer's Disease : Research has explored the use of nicotine derivatives for their potential to alleviate symptoms associated with Alzheimer's disease by enhancing cholinergic neurotransmission and promoting neurogenesis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Absorption : Rapidly absorbed through mucosal membranes when administered via oral or transdermal routes.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain some biological activity.

- Elimination : Exhibits a half-life conducive to therapeutic use, allowing for sustained receptor activation without frequent dosing.

Comparative Analysis with Other Nicotine Derivatives

| Compound | Binding Affinity (Kd) | Cognitive Effects | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Yes | Yes |

| S-Nicotine | Moderate | Yes | Limited |

| R-Nicotine | Low | Minimal | None |

特性

IUPAC Name |

2-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]ethynyl-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2Si/c1-16(2)24(17(3)4,18(5)6)12-10-19-13-20(15-22-14-19)21-9-8-11-23(21)7/h13-18,21H,8-9,11H2,1-7H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJSXUJLVPXYNQ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=CC(=CN=C1)C2CCCN2C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si](C#CC1=CC(=CN=C1)[C@@H]2CCCN2C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858532 | |

| Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl]-5-{[tri(propan-2-yl)silyl]ethynyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916046-39-4 | |

| Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl]-5-{[tri(propan-2-yl)silyl]ethynyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。